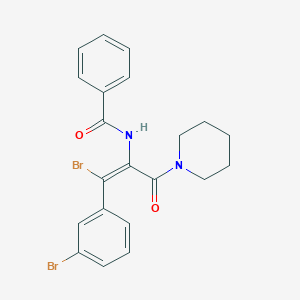

(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Beschreibung

(Z)-N-(1-Brom-1-(3-bromphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamid ist eine synthetische organische Verbindung, die zur Klasse der Benzamide gehört. Diese Verbindung ist durch das Vorhandensein von Bromatomen, einem Piperidinring und einer Benzamid-Einheit gekennzeichnet.

Eigenschaften

Molekularformel |

C21H20Br2N2O2 |

|---|---|

Molekulargewicht |

492.2 g/mol |

IUPAC-Name |

N-[(Z)-1-bromo-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C21H20Br2N2O2/c22-17-11-7-10-16(14-17)18(23)19(21(27)25-12-5-2-6-13-25)24-20(26)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,24,26)/b19-18- |

InChI-Schlüssel |

CGIBODUCZNUYHK-HNENSFHCSA-N |

Isomerische SMILES |

C1CCN(CC1)C(=O)/C(=C(\C2=CC(=CC=C2)Br)/Br)/NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1CCN(CC1)C(=O)C(=C(C2=CC(=CC=C2)Br)Br)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Z)-N-(1-Brom-1-(3-bromphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Bromierung einer Vorläuferverbindung, gefolgt von der Einführung des Piperidinrings und der Benzamidgruppe. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Lösungsmittel, Katalysatoren und Temperaturregelung, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(Z)-N-(1-Brom-1-(3-bromphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die Bromatome oder die Carbonylgruppe modifizieren.

Substitution: Die Bromatome können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses der Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation verschiedene Carbonyl-haltige Verbindungen liefern, während Substitutionsreaktionen neue funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may exhibit various biological activities, including:

1. Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of halogen atoms is thought to enhance the compound's selectivity towards cancer cells, potentially making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

The structural motifs present in (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for its antimicrobial effects.

3. Neuroactive Effects

Given the piperidine moiety, there is potential for neuroactivity. Compounds containing piperidine derivatives have been studied for their effects on the central nervous system, suggesting possible applications in treating neurological disorders.

Synthesis and Modifications

The synthesis of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide involves multiple steps that require optimization to achieve high yields and purity. The synthetic pathway typically includes:

- Formation of the Benzamide Derivative : Reaction of appropriate amines with carboxylic acids or their derivatives.

- Bromination Steps : Selective bromination at specific positions to introduce the bromine substituents.

- Final Cyclization : Completing the structure through cyclization reactions.

Computational Studies

In silico studies using structure–activity relationship (SAR) models have predicted the biological activities of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-y)benzamide. These models suggest that modifications to the existing structure could enhance its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)benzamide | Brominated phenyl group | Anticancer |

| 4-Fluoro-N-benzoylpiperidine | Fluorinated piperidine | Neuroactive |

| 2-Fluoro-N-(phenethyl)benzamide | Fluorinated benzamide | Antimicrobial |

These findings indicate that modifications to the benzamide structure can lead to enhanced selectivity and efficacy against specific biological targets compared to structurally similar compounds.

Wirkmechanismus

Der Wirkungsmechanismus von (Z)-N-(1-Brom-1-(3-bromphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Prozessen spielen. Die Auswirkungen der Verbindung werden durch die Modulation dieser Zielstrukturen vermittelt, was zu Veränderungen der Zellfunktion und Signalwege führt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die (Z)-N-(1-Brom-1-(3-bromphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamid ähneln, gehören andere Benzamidderivate mit verschiedenen Substituenten. Beispiele hierfür sind:

- N-(3-Bromphenyl)-4-methoxybenzamid

- N-(4-Chlorphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamid

Einzigartigkeit

Die Einzigartigkeit von (Z)-N-(1-Brom-1-(3-bromphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und dem Vorhandensein von Bromatomen. Diese einzigartige Struktur verleiht ihm unterschiedliche chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Biologische Aktivität

(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic compound recognized for its complex structure and potential biological activities. This article discusses its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a bromophenyl group, a piperidine moiety, and an enone structure, contributing to its reactivity and biological properties. Its molecular formula is with a molecular weight of 492.2 g/mol .

Antimicrobial Properties

Research indicates that (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Gram-negative bacteria .

The Minimum Inhibitory Concentration (MIC) values for this compound suggest it may outperform traditional antibiotics in certain contexts. For instance, compounds with similar structural motifs have shown MIC values ranging from 0.5 to 2.0 μg/mL against MRSA .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling and metabolic processes. Computational studies predict that it may inhibit key enzymes or receptors, which could lead to therapeutic applications in treating infections or other diseases .

Synthesis

The synthesis of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The initial steps focus on forming the piperidine ring and introducing the bromophenyl substituents, followed by the formation of the benzamide core. Optimization of each step is crucial for achieving high yields and purity of the final product.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide against structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)benzamide | Brominated phenyl group | Anticancer |

| 4-Fluoro-N-benzoylpiperidine | Fluorinated piperidine | Neuroactive |

| 2-Fluoro-N-(phenethyl)benzamide | Fluorinated benzamide | Antimicrobial |

The presence of halogen substituents in these compounds often correlates with enhanced biological activity, suggesting that modifications to the halogen groups can significantly influence pharmacological profiles .

Case Studies

Several case studies have documented the biological activity of compounds structurally related to (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide:

- Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited potent antibacterial effects against resistant strains of bacteria, highlighting the importance of halogenation in enhancing activity .

- Antifungal Properties : Other research indicated that related compounds could inhibit fungal growth, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, and how can reaction parameters be systematically optimized?

The synthesis involves multi-step reactions, including:

- Condensation : Reacting brominated aromatic aldehydes with hydrazine derivatives under reflux (110°C, 16 hours) to form intermediates like 3-bromo-1H-pyrazolo[4,3-b]pyridine .

- Bromination : Controlled addition of brominating agents (e.g., HBr/AcOH) to ensure regioselectivity and avoid over-bromination .

- Amidation : Coupling with benzamide derivatives using Boc-protection strategies (e.g., Boc₂O in DMF with DMAP catalysis) to achieve high yields (88%) .

Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). Response surface methodology can identify optimal conditions, as demonstrated in flow-chemistry protocols for analogous compounds .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound, and how should data interpretation address potential ambiguities?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and Z/E configuration. For brominated analogs, 2D NMR (COSY, NOESY) resolves overlapping signals caused by aromatic protons and bromine’s anisotropic effects .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and isotopic patterns from bromine atoms .

- X-ray Crystallography : SHELXL refinement (using Mo-Kα radiation) resolves structural ambiguities, particularly for bromine’s heavy-atom effects. Example: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was resolved to 0.84 Å resolution .

Ambiguity Mitigation : Cross-validate spectral data with computational predictions (DFT for NMR chemical shifts) and crystallographic results .

Advanced: How can computational chemistry be integrated to predict the compound’s reactivity, stability, or binding interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated enones, DFT optimizes transition states for Michael addition pathways .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess hydrolytic stability. MD trajectories can identify labile bonds (e.g., enone or amide groups) under physiological conditions .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., piperidine-binding enzymes). Validate with experimental IC₅₀ data from analogous brominated compounds .

Advanced: What strategies are effective in resolving contradictions between experimental data (e.g., NMR, X-ray) and computational predictions?

- Error Analysis : Quantify uncertainties in crystallographic parameters (e.g., thermal displacement factors) using SHELXL’s L.S. command to refine anisotropic displacement models .

- Dynamic Effects : Compare static X-ray structures with MD-simulated conformers to account for solution-phase flexibility. For example, discrepancies in dihedral angles may arise from torsional mobility in solution .

- Cross-Validation : Use multiple spectroscopic techniques (e.g., IR for carbonyl confirmation, XRD for spatial arrangement) to triangulate data. For brominated compounds, anomalous scattering in XRD provides phase resolution independent of computational models .

Advanced: How can SHELX software be applied in the crystallographic analysis of this compound, and what challenges might arise during refinement?

- Structure Solution : Use SHELXD for direct methods or SHELXS for Patterson-based solutions. Bromine’s strong anomalous scattering aids in phase determination .

- Refinement : SHELXL refines heavy-atom parameters (e.g., bromine’s anisotropic displacement) and models disorder. For example, partial occupancy of bromine in twinned crystals requires TWIN/BASF commands .

- Challenges :

Basic: What are the key considerations in designing a purification protocol for this compound, especially regarding bromine substituents?

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane. Bromine’s polarity increases retention time; monitor fractions by TLC (Rf 0.3–0.5) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to exploit bromine’s halogen bonding. For analogs, slow evaporation yields crystals suitable for XRD .

- Yield Maximization : Reduce decomposition by avoiding prolonged exposure to light or moisture, as brominated enones are prone to hydrolysis .

Advanced: How can researchers design a kinetic study to investigate the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.